(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(morpholino)methanone
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Overview
Description
4-ETHOXY-2-(4-METHYLPHENYL)-6-(MORPHOLINE-4-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-2-(4-METHYLPHENYL)-6-(MORPHOLINE-4-CARBONYL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include ethoxybenzene, methylphenyl derivatives, and morpholine. The key steps in the synthesis may involve:
Nitration and Reduction: Nitration of ethoxybenzene followed by reduction to form the corresponding amine.
Friedländer Synthesis: This involves the condensation of the amine with a ketone or aldehyde to form the quinoline core.
Substitution Reactions: Introduction of the morpholine-4-carbonyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-2-(4-METHYLPHENYL)-6-(MORPHOLINE-4-CARBONYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethoxybenzoic acid, while reduction of a nitro group would yield the corresponding amine.
Scientific Research Applications
4-ETHOXY-2-(4-METHYLPHENYL)-6-(MORPHOLINE-4-CARBONYL)QUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-ETHOXY-2-(4-METHYLPHENYL)-6-(MORPHOLINE-4-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating their activity.
Pathway Modulation: The compound can influence cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Uniqueness
4-ETHOXY-2-(4-METHYLPHENYL)-6-(MORPHOLINE-4-CARBONYL)QUINOLINE is unique due to the presence of the ethoxy, methylphenyl, and morpholine-4-carbonyl groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H24N2O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H24N2O3/c1-3-28-22-15-21(17-6-4-16(2)5-7-17)24-20-9-8-18(14-19(20)22)23(26)25-10-12-27-13-11-25/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI Key |
ZWRXKBBZKQUEEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCOCC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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